molecular formula C18H21NO2 B13885066 6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde

6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde

Cat. No.: B13885066
M. Wt: 283.4 g/mol
InChI Key: DNYYLQYITXASKA-UHFFFAOYSA-N
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Description

6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the 4,4-Dimethylcyclohexyl Group: This step involves the alkylation of the quinoline core with 4,4-dimethylcyclohexyl bromide in the presence of a base such as potassium carbonate.

    Formylation: The final step is the formylation of the quinoline derivative to introduce the aldehyde group. This can be achieved using the Vilsmeier-Haack reaction, where the compound is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The quinoline core can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carboxylic acid.

    Reduction: 6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde is unique due to the presence of the 4,4-dimethylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical reactions and biological activities.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

6-(4,4-dimethylcyclohexyl)oxyquinoline-2-carbaldehyde

InChI

InChI=1S/C18H21NO2/c1-18(2)9-7-15(8-10-18)21-16-5-6-17-13(11-16)3-4-14(12-20)19-17/h3-6,11-12,15H,7-10H2,1-2H3

InChI Key

DNYYLQYITXASKA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)OC2=CC3=C(C=C2)N=C(C=C3)C=O)C

Origin of Product

United States

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